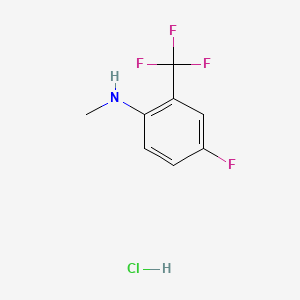

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Description

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride (CAS: 1215205-13-2) is a fluorinated aromatic amine derivative with the molecular formula C₈H₈ClF₄N and a molecular weight of 229.6 g/mol. It features a secondary amine (N-methyl group), a fluorine substituent at the para position, and a trifluoromethyl (-CF₃) group at the ortho position on the benzene ring. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-fluoro-N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGGYBSPYBESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681962 | |

| Record name | 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-13-2 | |

| Record name | 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to form an amine, and subsequent introduction of the fluorine and trifluoromethyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain efficiency and consistency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or platinum. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction could produce various amines .

Scientific Research Applications

Overview

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a fluorinated organic compound with significant potential in various scientific and industrial applications. Its unique structural characteristics, particularly the presence of fluorine and trifluoromethyl groups, enhance its physicochemical properties, making it valuable in fields such as medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The compound's structural similarity to known analgesics suggests potential applications in pain management and other therapeutic areas. The incorporation of fluorinated groups can enhance binding affinity to biological targets, potentially leading to improved efficacy in drug design. Initial studies indicate that 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride may exhibit significant biological activity, which warrants further investigation into its therapeutic potential.

Biochemical Studies

Research is being conducted on the interaction of this compound with various enzymes and receptors. These studies aim to elucidate the binding mechanisms and affinities, which could inform its use as a lead compound in drug development. The unique features of fluorinated compounds often lead to enhanced metabolic stability and bioavailability, making them attractive candidates for new pharmaceuticals.

Agrochemical Development

Fluorinated compounds are increasingly recognized for their utility in agrochemicals due to their high lipophilicity and stability. This compound may serve as a precursor or active ingredient in the formulation of herbicides or pesticides, contributing to more effective agricultural practices .

Materials Science

The unique properties of fluorinated compounds can also be leveraged in the development of advanced materials. The compound may find applications in creating coatings or polymers with enhanced durability and chemical resistance due to the presence of fluorine .

Example 1: Analgesic Development

A study on fluorinated anilines demonstrated their effectiveness as analgesics, showing that modifications to the aniline structure can significantly impact pain relief efficacy. This suggests that 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride may similarly contribute to pain management therapies.

Example 2: Agrochemical Efficacy

Research on trifluoromethylbenzene derivatives has shown promising results in agrochemical applications, indicating that these compounds can enhance crop yield while minimizing environmental impact . This positions 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride as a candidate for further exploration in this field.

Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Features |

|---|---|---|

| 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride | Medicinal Chemistry | Potential analgesic properties |

| 4-(Trifluoromethyl)aniline hydrochloride | Synthesis Intermediate | Used in various drug formulations |

| Trifluoromethylbenzene derivatives | Agrochemicals | High lipophilicity and stability |

Mechanism of Action

The mechanism by which 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Key Structural Features and Properties

Below is a comparative analysis of the target compound with five structurally related aniline derivatives:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs):

- The -CF₃ and -F groups in the target compound create a highly electron-deficient aromatic ring, directing electrophilic substitution to specific positions.

- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride () exhibits even greater electron withdrawal due to the -OCF₃ group, increasing its acidity compared to fluoro-substituted analogs .

- Steric Hindrance:

Biological Activity

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability, improved binding affinity to biological targets, and altered bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride can be represented as follows:

This compound features a trifluoromethyl group (-CF3) and a fluoro group (-F) on an aniline backbone, which significantly influences its reactivity and interaction with biological systems.

1. Anticancer Activity

Fluorinated compounds have been extensively studied for their anticancer properties. Research indicates that derivatives of fluorinated anilines can inhibit the activity of key enzymes involved in cancer cell proliferation. For instance, studies on similar compounds have shown their effectiveness as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The presence of trifluoromethyl groups has been associated with enhanced potency against various cancer cell lines, including those resistant to conventional therapies .

Table 1: Cytotoxicity of Fluorinated Anilines Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline | A549 (Lung) | TBD |

| 4-Methyl-aniline | MDA-MB-231 (Breast) | 3.96 |

| 4-Nitro-aniline | HepG2 (Liver) | 11.42 |

2. Enzyme Inhibition

Fluorinated compounds often exhibit enhanced binding to enzyme active sites due to the unique electronic properties imparted by fluorine atoms. For example, the trifluoromethyl group can engage in strong hydrophobic interactions and hydrogen bonding, which can stabilize the enzyme-inhibitor complex. This has been observed in studies involving tyrosine kinase inhibitors where the addition of fluorine significantly increased the binding affinity compared to non-fluorinated analogs .

Case Study 1: EGFR Inhibition

A study investigating anilino derivatives demonstrated that compounds with a trifluoromethyl substitution exhibited IC50 values in the nanomolar range against EGFR. The most potent derivative showed a four-fold increase in activity compared to erlotinib, a well-known EGFR inhibitor. This suggests that 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride could similarly enhance EGFR inhibition due to its structural characteristics .

Case Study 2: Antimicrobial Activity

Fluorinated anilines have also been evaluated for their antimicrobial properties. A derivative containing a trifluoromethyl group was active against both Gram-positive and Gram-negative bacterial strains, indicating broad-spectrum antimicrobial potential. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride. Preliminary data suggest that this compound may exhibit acute toxicity upon ingestion or dermal contact, necessitating careful handling and further investigation into its safety profile .

Q & A

Q. What synthetic pathways are most effective for producing 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically required, starting with fluorination and trifluoromethylation of aniline derivatives. For example, nitration of precursor aromatic rings followed by selective reduction and methylation (e.g., using methyl iodide in THF) can yield intermediates. Hydrochloride salt formation is achieved via acid hydrolysis (e.g., concentrated HCl at 72°C for 4 hours, as in analogous protocols ). Optimization involves design of experiments (DoE) to minimize side reactions—such as over-fluorination—by adjusting parameters like temperature, stoichiometry, and solvent polarity. Statistical methods (e.g., response surface methodology) are recommended to identify critical variables .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity, comparing retention times to authentic standards . Structural confirmation requires NMR (¹H/¹³C/¹⁹F) to verify methyl, fluoro, and trifluoromethyl groups. For example, ¹⁹F NMR should show distinct peaks at ~-60 ppm (CF₃) and ~-110 ppm (C-F). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 254.05). Purity ≥95% is critical for reproducibility in downstream applications.

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the hydrochloride salt. Store under inert gas (argon) at -20°C in amber vials. Avoid prolonged exposure to moisture or basic conditions, which may regenerate the free base. Stability tests under varying pH (3–9) and temperature (4–40°C) should be conducted using accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QM/MM) predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of fluorine and trifluoromethyl groups. For example, Fukui indices identify nucleophilic/electrophilic sites, aiding predictions of regioselectivity in cross-coupling reactions. Reaction path searches using quantum chemical methods (e.g., IRC analysis) can validate proposed mechanisms, such as SNAr substitutions . ICReDD’s integrated computational-experimental workflows are a model for iterative design .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Contradictions often arise from unoptimized intermediates or impurities. Reproduce reported protocols with strict control of variables (e.g., reagent grade, solvent dryness). Use DoE to isolate factors affecting yield (e.g., catalyst loading, reaction time). For example, if fluorination yields vary, test alternative fluorinating agents (e.g., Selectfluor vs. DAST) and monitor by ¹⁹F NMR . Cross-validate results with independent labs and publish raw data for transparency.

Q. How does the electronic influence of fluorine substituents impact this compound’s role in catalytic systems (e.g., ligand design)?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances Lewis acidity of adjacent groups. For example, trifluoromethyl groups can stabilize metal-ligand complexes in catalysis. Test ligand efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing turnover frequencies (TOF) with non-fluorinated analogs. X-ray crystallography of metal complexes reveals geometric distortions caused by fluorine’s steric/electronic effects .

Key Research Gaps and Recommendations

- Mechanistic Studies : Lack of kinetic data for hydrolysis/derivatization. Use stopped-flow NMR to monitor real-time degradation.

- Environmental Impact : No studies on biodegradation or ecotoxicity. Apply OECD guidelines for aquatic toxicity testing.

- Computational Tools : Expand machine learning models to predict synthetic pathways using existing reaction databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.